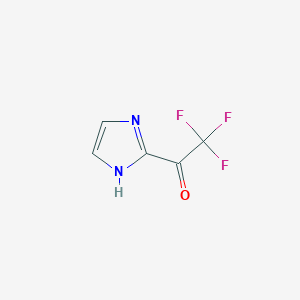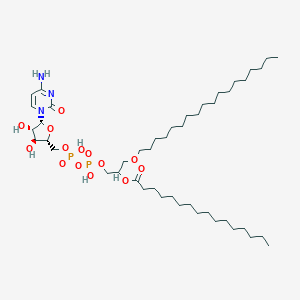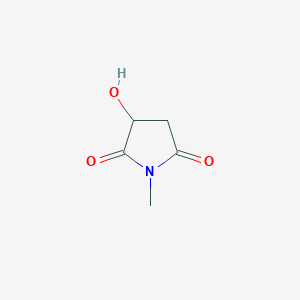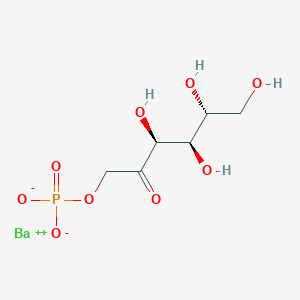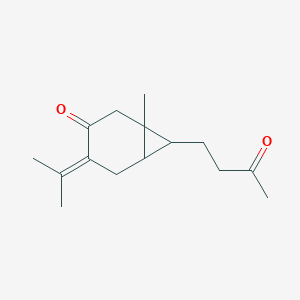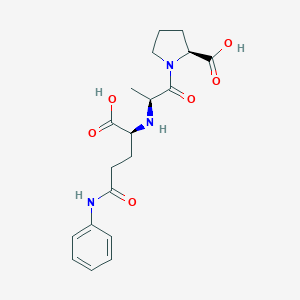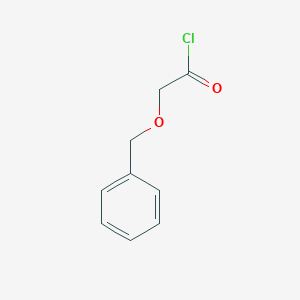
3-(1-methyl-1H-tetrazol-5-yl)aniline
概要
説明
3-(1-methyl-1H-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C8H9N5 . It is also known by other names such as 3-(1H-Tetrazole-5-yl)aniline and 3-(1H-Tetrazole-5-yl)benzeneamine .
Molecular Structure Analysis
The molecular structure of 3-(1-methyl-1H-tetrazol-5-yl)aniline consists of a tetrazole ring attached to an aniline group . The molecular weight of the compound is 175.19 . The SMILES string representation isNC1=CC(N2N=NN=C2C)=CC=C1 . Physical And Chemical Properties Analysis
The physical properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline include a melting point of 202-205°C and a predicted boiling point of 440.5±47.0 °C . The predicted density is 1.401±0.06 g/cm3 .科学的研究の応用
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “3-(1-methyl-1H-tetrazol-5-yl)aniline”, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .
Biological Activity Synthesis and Molecular Docking
The compound can be used to study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) . This makes it valuable in the field of drug design and discovery.
Antibacterial Activity
Tetrazoles have shown a wide range of biological activities, including antibacterial activity . This makes “3-(1-methyl-1H-tetrazol-5-yl)aniline” a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
In addition to antibacterial properties, tetrazoles also exhibit antifungal activities . This suggests that “3-(1-methyl-1H-tetrazol-5-yl)aniline” could be used in the development of antifungal medications.
Analgesic Activity
Tetrazoles, including “3-(1-methyl-1H-tetrazol-5-yl)aniline”, have been found to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Tetrazoles have been found to possess anti-inflammatory properties . This suggests that “3-(1-methyl-1H-tetrazol-5-yl)aniline” could be used in the development of new anti-inflammatory drugs.
Use in Material Chemistry
Tetrazoles are currently of interest due to their diverse applications, predominantly in the area of material chemistry . The nitrogen-rich heterocycle of tetrazoles, including “3-(1-methyl-1H-tetrazol-5-yl)aniline”, possesses both electron-donating and electron-withdrawing properties .
Use in Energetic Materials
The combination of superior energetic structural fragments is a feasible route to design new energetic materials . In this context, “3-(1-methyl-1H-tetrazol-5-yl)aniline” could potentially be used in the development of new energetic materials .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .
特性
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-tetrazol-5-yl)aniline | |
CAS RN |
101258-12-2 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


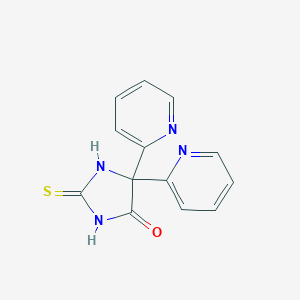
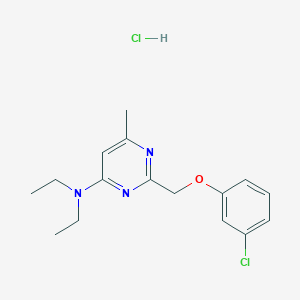
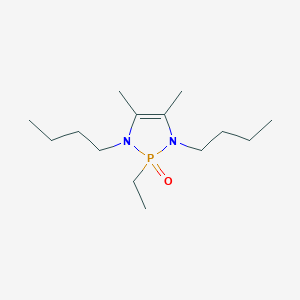
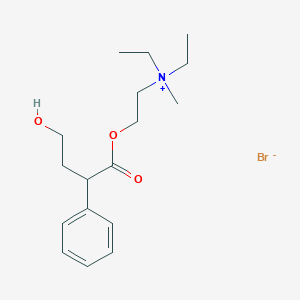
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
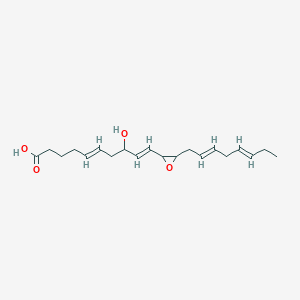
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
